1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt

Description

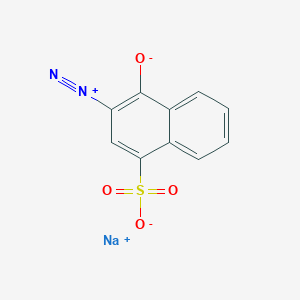

Systematic Name: Sodium 3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate Synonyms: NSD Sodium Salt Monohydrate; 1,2-Naphthochinondiazid-(2)-4-sulfonsäure Natriumsalz CAS No.: 5114-93-2 Molecular Formula: C₁₀H₅N₂NaO₄S Molar Mass: 272.21 g/mol

This compound features a naphthalene backbone substituted with a diazo (-N₂⁺) group at position 3 and an oxo (=O) group at position 4, along with a sulfonate (-SO₃⁻) group at position 1. The diazo group confers reactivity typical of diazonium salts, enabling applications in dye synthesis and photolithography .

Properties

IUPAC Name |

sodium;3-diazonio-4-oxidonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S.Na/c11-12-8-5-9(17(14,15)16)6-3-1-2-4-7(6)10(8)13;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWQNAFHLYNZMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1070062 | |

| Record name | 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium 2-diazo-1-naphthol-4-sulfonate appears as a white to light colored solid substance. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May ignite and burn with an intense flame if exposed to high temperatures or flame. | |

| Record name | SODIUM 2-DIAZO-1-NAPHTHOL-4-SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

64173-96-2, 17427-62-2 | |

| Record name | SODIUM 2-DIAZO-1-NAPHTHOL-4-SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064173962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-hydroxy-4-sulphonatonaphthalene-2-diazonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Analysis

The preparation methods are categorized mainly into two types based on the sequence of synthetic steps:

Method Type (a) — Industrially Employed (Brief Overview)

- This method involves first synthesizing sodium 1,2-naphthoquinone-2-diazide-4-sulfonate, followed by its conversion to the sulfonyl chloride derivative.

- It is currently used industrially but is less detailed in recent patents and literature regarding improvements.

Method Type (b) — Non-Industrial but Innovative Method (Focus of Current Research)

This method, detailed in patents such as CN1273968A and US6274714B1, involves a two-step reaction sequence designed to improve yield and reduce impurities:

Step 1: Diazotization and Sulfonation

- Start with 2-amino-1-naphthalenesulfonic acid.

- Diazotize this compound in an alkaline aqueous solution, adding a catalytic amount of iodide ion.

- Slowly add an oxidizing agent mixture (e.g., sodium hypochlorite and sodium hydroxide) at around 20 °C over 2 to 4 hours.

- This produces 1,2-naphthoquinone-2-diazide as an aqueous dispersion with a theoretical yield of 90-95%.

- Instead of isolating the diazo compound as a solid, it is extracted into an organic solvent inert to chlorosulfonic acid (e.g., alkyl chloride solvents).

Step 2: Reaction with Chlorosulfonic Acid and Conversion to Sulfonyl Chloride

- The diazo compound solution is reacted with chlorosulfonic acid at 40 to 70 °C for 1 to 4 hours.

- The reaction consumes 80-100% of the diazo compound, producing a mixture of sulfonated and chlorosulfonated diazo compounds.

- To convert residual sulfonic acid groups to sulfonyl chloride, thionyl chloride or phosphorus pentachloride (0.8 to 5 moles per mole of diazo compound) is added.

- The mixture is further reacted at 40 to 70 °C for 1 to 3 hours.

- This two-step process yields 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride with high purity and minimized impurities.

Table 1: Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Diazotization | 2-amino-1-naphthalenesulfonic acid, NaOCl, NaOH, iodide catalyst | ~20 | 2–4 | Aqueous alkaline solution |

| Extraction | Alkyl chloride solvent (organic solvent inert to chlorosulfonic acid) | Ambient | - | Avoid isolation of solid diazo compound |

| Sulfonation | Chlorosulfonic acid (5–10 moles/mol diazo) | 40–70 | 1–4 | Forms sulfonated and chlorosulfonated mixture |

| Conversion to Sulfonyl Chloride | Thionyl chloride or phosphorus pentachloride (0.8–5 moles/mol) | 40–70 | 1–3 | Converts sulfonic acid to sulfonyl chloride |

Research Findings and Advantages

- The method avoids isolation of unstable diazo intermediates as solids, improving safety and yield.

- Use of organic solvents inert to chlorosulfonic acid allows better control of the sulfonation reaction.

- Addition of thionyl chloride or phosphorus pentachloride ensures complete conversion to the sulfonyl chloride, reducing impurities.

- The process is scalable and suitable for industrial production with yields up to 90-95% for the diazo intermediate and high yields for the final sulfonyl chloride.

- Reaction monitoring ensures >80% consumption of diazo compound before second step to minimize impurities.

Notes on Related Compounds and Variants

- The sodium salt form (1-naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt) can be prepared by neutralizing the sulfonic acid derivative with sodium hydroxide.

- The diazo sulfonyl chloride intermediate is often converted to sodium salts for use in photoresist formulations.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions involve replacing the diazo group with other functional groups using suitable reagents and conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of naphthalene-1-sulfonic acid derivatives.

Reduction: Reduction reactions can produce naphthalene-1-sulfonic acid derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

Research indicates that 1-naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt may exhibit biological activity, particularly in antimicrobial studies. Preliminary investigations suggest interactions with enzymes and microbial systems, which could lead to its use as an antimicrobial agent. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic use.

Dye Intermediate

This compound serves as a valuable intermediate in the synthesis of azo dyes. Azo dyes are widely used in the textile industry due to their vibrant colors and stability. The diazo functionality of this compound allows for the formation of azo linkages, making it suitable for creating various dye structures .

Analytical Chemistry

In analytical chemistry, derivatives of naphthalenesulfonic acids are often employed as reagents for the detection of various analytes. The unique structural features of 1-naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt can be exploited for developing sensitive assays.

Comparative Analysis with Related Compounds

To better understand the unique aspects of 1-naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Naphthalenesulfonic acid | Contains a naphthalene ring | Commonly used as a dye intermediate |

| Sodium 2-diazo-1-naphthol-4-sulfonate | Similar diazo structure | More soluble; used primarily in analytical chemistry |

| 2-Naphthalenesulfonic acid | Naphthalene ring with sulfonic group | Lacks diazo functionality; used as a surfactant |

| Azo dyes derived from naphthalene derivatives | Contains azo linkages | Widely used in textile dyes; different reactivity profile |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various naphthalene derivatives included 1-naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt. Results indicated that this compound exhibited significant activity against specific bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections.

Case Study 2: Dye Synthesis

In a project focused on developing new textile dyes, researchers synthesized several azo compounds using 1-naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt as an intermediate. The resulting dyes demonstrated excellent colorfastness and stability under various environmental conditions, showcasing the compound's utility in industrial applications .

Mechanism of Action

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt is similar to other naphthalenesulfonic acid derivatives, such as 4-amino-1-naphthalenesulfonic acid and 2,2'-dinitro-4,4'-biphenyldisulfonic acid. its unique diazo group and keto group distinguish it from these compounds, making it suitable for specific applications in scientific research and industry.

Comparison with Similar Compounds

Sodium 3,4-Dioxo-3,4-Dihydronaphthalene-1-Sulfonate

Synonyms: Folin reagent; Sodium 1,2-naphthoquinone-4-sulfonate CAS No.: 132-57-0 Molecular Formula: C₁₀H₅NaO₅S

Key Differences :

- The absence of the diazo group in the dioxo derivative eliminates explosive hazards associated with diazonium salts.

- The quinone structure enables redox-based applications, such as phenol quantification in biochemistry .

Amino-Substituted Naphthalenesulfonates

- 4-Amino-1-naphthalenesulfonic acid sodium salt (CAS: 130-14-3)

- 2-Naphthalenesulfonic acid sodium salt (CAS: 532-02-5)

Key Differences :

- Amino groups (-NH₂) are less reactive than diazo groups but serve as precursors for azo dye synthesis.

- Simpler sulfonates (e.g., 2-naphthalenesulfonate) lack functional groups for complex reactions, limiting their use to surfactants or stabilizers .

Comparison with Functionally Similar Compounds

Azo Dyes and Direct Red Salts

- C.I. Direct Red 13 : Disodium salt with biphenyl-azo linkages.

- C.I. Direct Red 28 : Tetrasodium salt with bis-azo groups.

Key Differences :

Food Additive Sulfonates

- Trisodium 4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonate]

Key Differences :

- Food additive sulfonates prioritize stability and non-toxicity, unlike the reactive diazo group in the target compound .

Biological Activity

1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt (CAS No. 64173-96-2) is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and safety considerations.

- Molecular Formula : C10H6N2O4S·Na

- Molecular Weight : 272.21 g/mol

- Physical State : Solid

- Purity : >97.0% (HPLC)

The biological activity of 1-naphthalenesulfonic acid derivatives often involves their ability to interact with various biological targets, including enzymes and receptors. The diazo group in this compound may facilitate its reactivity and ability to form covalent bonds with nucleophiles in biological systems.

Antimicrobial Properties

Research indicates that naphthalene sulfonic acids exhibit antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of naphthalene sulfonic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Inhibition of growth | |

| Pseudomonas aeruginosa | Moderate inhibition |

Cytotoxic Effects

In vitro studies have shown that 1-naphthalenesulfonic acid derivatives can induce cytotoxicity in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | ROS generation |

| MCF-7 (breast cancer) | 30 | Apoptosis induction |

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various naphthalene sulfonic acid derivatives, including the sodium salt variant. Results indicated significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in developing antibacterial agents.

Case Study 2: Cancer Cell Cytotoxicity

A study investigating the cytotoxic effects on breast cancer cells highlighted that treatment with the sodium salt led to increased apoptosis rates compared to control groups. This suggests a promising avenue for further research into its potential as an anticancer agent.

Safety and Toxicology

While the compound shows promise for various applications, safety data indicate potential hazards. Risk assessments classify it as dangerous due to its irritant properties and potential reproductive toxicity.

| Hazard Classification | Details |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H361 - Suspected of damaging fertility or the unborn child. |

| Precautionary Statements | P280 - Wear protective gloves/protective clothing/eye protection/face protection. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, sodium salt, and what analytical techniques are used to confirm its structure?

- Synthesis : The compound is typically synthesized via diazotization of a precursor amine (e.g., 3-amino-1-naphthalenesulfonic acid) using nitrous acid (HNO₂) under acidic conditions, followed by neutralization with sodium hydroxide. The diazo group (-N₂⁺) is introduced through this reaction, which requires precise temperature control (0–5°C) to prevent decomposition .

- Characterization : Key techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm the diazo group and sulfonate substitution pattern.

- FT-IR to identify characteristic peaks (e.g., S=O stretching at ~1180–1200 cm⁻¹, diazo N=N at ~2100 cm⁻¹).

- Mass Spectrometry (HRMS) for molecular ion validation.

- Elemental Analysis to verify sodium content and stoichiometry.

Q. What safety precautions should be implemented when handling this compound, given its classification as a skin sensitizer?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid direct contact. Work in a fume hood to minimize inhalation risks.

- Storage : Store in airtight containers away from light and heat, as diazo compounds are light-sensitive and thermally unstable.

- Waste Disposal : Treat as hazardous waste due to aquatic toxicity (Chronic Category 3). Neutralize diazo groups with reducing agents (e.g., sodium sulfite) before disposal .

- Emergency Protocols : In case of skin exposure, wash immediately with water for 15 minutes and seek medical evaluation for potential sensitization .

Advanced Research Questions

Q. How does the diazo group in this compound influence its reactivity in photochemical applications such as photoresist formulations?

- The diazo group undergoes photolysis under UV light (~365 nm), generating a carbene intermediate that reacts with water to form a carboxylic acid. This reaction alters solubility, enabling its use in positive-tone photoresists (e.g., in microelectronics lithography).

- Methodological Insight : Optimize UV exposure time and intensity to control the degree of solubility switching. Pair with novolac resins (e.g., cresol-formaldehyde copolymers) for enhanced film-forming properties .

- Data Validation : Use FT-IR to track diazo group disappearance and quantify carboxylic acid formation via titration .

Q. How can researchers resolve discrepancies in aquatic toxicity data when assessing environmental risks associated with this compound?

- Standardized Testing : Adhere to OECD Test Guidelines (e.g., OECD 202 for Daphnia magna chronic toxicity) to ensure consistency. Discrepancies often arise from variations in test organisms, exposure durations, or metabolite interference.

- Cross-Referencing : Compare data with structurally similar diazo-sulfonates (e.g., 1,2-naphthoquinonediazide-4-sulfonates) to identify trends. For example, aquatic toxicity may correlate with sulfonate group hydrophilicity and persistence .

- Mitigation Strategies : Evaluate biodegradation pathways using LC-MS to identify intermediates. Pre-treat wastewater with advanced oxidation processes (AOPs) to degrade refractory diazo bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.